
4-Bromo-2-cyclopropoxy-1-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclopropoxy-1-ethylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the fourth position, a cyclopropoxy group at the second position, and an ethyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropoxy-1-ethylbenzene typically involves multiple steps, starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyclopropoxy group . The ethyl group can be added via a Friedel-Crafts alkylation reaction using ethyl chloride (C₂H₅Cl) and aluminum chloride (AlCl₃) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclopropoxy-1-ethylbenzene.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2-cyclopropoxy-1-ethylbenzene.
Substitution: Formation of 4-hydroxy-2-cyclopropoxy-1-ethylbenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyclopropoxy-1-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atom and cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxy-1-ethylbenzene:
Uniqueness
4-Bromo-2-cyclopropoxy-1-ethylbenzene is unique due to the presence of both a bromine atom and a cyclopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
4-bromo-2-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
Clave InChI |
XCJBGZKTFFMANF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


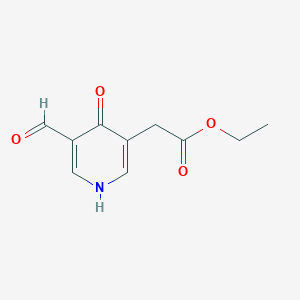
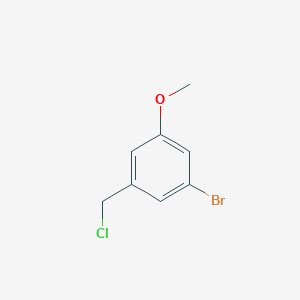


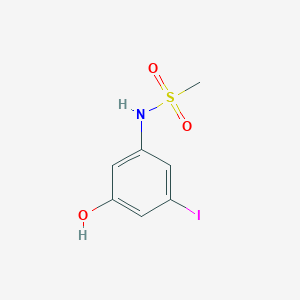


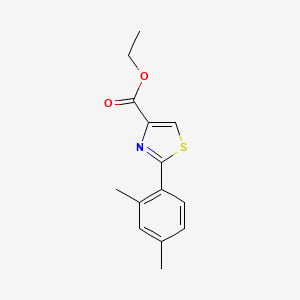

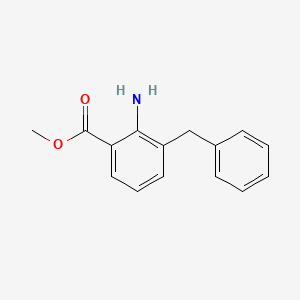
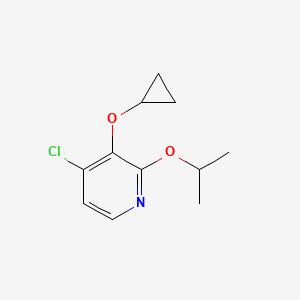
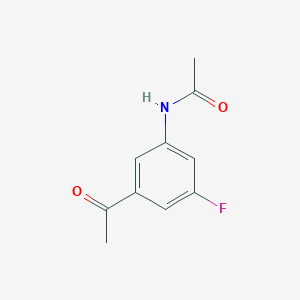
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

